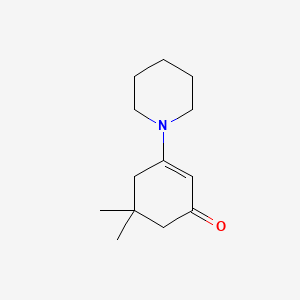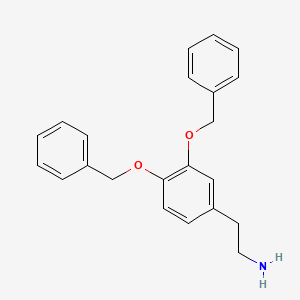
Bromo-p-tolyl-acetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo-p-tolyl-acetic acid methyl ester: is an organic compound with the molecular formula C10H11BrO2 . It is a brominated ester that is commonly used in organic synthesis due to its reactivity and versatility. This compound is characterized by the presence of a bromine atom attached to the alpha carbon of the ester group, which makes it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bromo-p-tolyl-acetic acid methyl ester can be synthesized through several methods. One common method involves the bromination of methyl 2-(p-tolyl)acetate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the alpha position.
Industrial Production Methods: Industrial production of methyl 2-bromo-2-(p-tolyl)acetate often involves large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, concentration, and reaction time, resulting in high yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: Bromo-p-tolyl-acetic acid methyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine, thiol, or alkoxide, leading to the formation of new carbon-nucleophile bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases like potassium tert-butoxide in solvents such as tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like ethanol or toluene.
Major Products:
Nucleophilic Substitution: Formation of substituted esters, amides, or thioesters.
Elimination Reactions: Formation of alkenes.
Coupling Reactions: Formation of biaryl compounds or other coupled products.
Applications De Recherche Scientifique
Bromo-p-tolyl-acetic acid methyl ester has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
Medicinal Chemistry: The compound is utilized in the development of new drug candidates, particularly in the synthesis of molecules with potential therapeutic properties.
Material Science: It is employed in the preparation of advanced materials, such as polymers and dendrimers, which have applications in nanotechnology and electronics.
Biological Studies: The compound is used in biochemical research to study enzyme mechanisms and protein modifications.
Mécanisme D'action
The mechanism of action of methyl 2-bromo-2-(p-tolyl)acetate involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom makes the alpha carbon highly susceptible to nucleophilic attack, facilitating various substitution and coupling reactions. In biological systems, the compound can modify proteins and enzymes by alkylating nucleophilic residues such as cysteine or histidine, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Methyl 2-bromoacetate: Similar in structure but lacks the p-tolyl group, making it less sterically hindered and more reactive.
Ethyl 2-bromo-2-(p-tolyl)acetate: Similar structure with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.
Methyl 2-chloro-2-(p-tolyl)acetate: Contains a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.
Uniqueness: Bromo-p-tolyl-acetic acid methyl ester is unique due to the presence of both the bromine atom and the p-tolyl group, which provide a balance of reactivity and steric hindrance. This makes it a versatile intermediate in organic synthesis, allowing for selective reactions and the formation of complex molecules.
Propriétés
Formule moléculaire |
C10H11BrO2 |
|---|---|
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
methyl 2-bromo-2-(4-methylphenyl)acetate |
InChI |
InChI=1S/C10H11BrO2/c1-7-3-5-8(6-4-7)9(11)10(12)13-2/h3-6,9H,1-2H3 |
Clé InChI |
FCYCFLODHZGXDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[2-oxo-1-(phenylmethyl)propyl]-](/img/structure/B8813884.png)




acetate](/img/structure/B8813906.png)



![2-[(4-acetylphenyl)hydrazinylidene]-2-(3,3-dimethyl-4H-isoquinolin-1-yl)acetamide](/img/structure/B8813944.png)



